N-乙基-6-甲基-2-{4-[(2-嘧啶氧基)乙酰基]-1-哌嗪基}-4-嘧啶胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine is a useful research compound. Its molecular formula is C17H23N7O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine is 357.19132300 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗增殖活性
对嘧啶胺衍生物的研究表明,它们对人类癌细胞系具有显着的抗增殖作用。例如,Mallesha 等人 (2012) 的一项研究合成了一系列吡啶并[1,2-a]嘧啶-4-酮衍生物,它们对几种癌细胞系表现出良好的抗增殖活性,表明这些化合物作为抗癌剂的潜力。结构相似性表明,可以探索 N-乙基-6-甲基-2-{4-[(2-嘧啶氧基)乙酰基]-1-哌嗪基}-4-嘧啶胺用于类似的应用 (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A., 2012).
抗菌和抗炎剂
Abu-Hashem 等人 (2020) 对新型苯并二呋喃基和嘧啶衍生物的另一项研究突出了它们的抗菌和抗炎特性。这些发现强调了基于嘧啶的化合物在开发针对微生物感染和炎症相关疾病的新型治疗剂中的潜力。这强调了探索类似衍生物(包括 N-乙基-6-甲基-2-{4-[(2-嘧啶氧基)乙酰基]-1-哌嗪基}-4-嘧啶胺)用于此类应用的重要性 (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
神经保护和酶抑制
含有哌嗪和嘧啶环的化合物因其神经保护特性和酶抑制潜力而受到探索。例如,Anikienko 等人 (2004) 证明了 6-甲基尿嘧啶的四烷基铵衍生物(与所讨论的化合物具有结构特征)充当乙酰胆碱酯酶和丁酰胆碱酯酶的抑制剂,表明在治疗神经退行性疾病中具有潜在应用 (Anikienko, K. A., Bychikhin, E. A., Kurochkin, V. K., Reznik, V., Akamsin, V. D., & Galyametdinova, I., 2004).
抗高血压药
此外,Bayomi 等人 (1999) 合成了具有哌嗪部分的 1,2,4-三唑并[1,5-α]嘧啶,表现出抗高血压活性。这表明,广义上讲,可以研究嘧啶胺衍生物在控制高血压方面的潜力,证明了此类化合物的广泛治疗潜力 (Bayomi, S. M., Abdelal, A., El-Ashry, S., & Ghoneim, O., 1999).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-3-18-14-11-13(2)21-16(22-14)24-9-7-23(8-10-24)15(25)12-26-17-19-5-4-6-20-17/h4-6,11H,3,7-10,12H2,1-2H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJICYIUEUOLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。